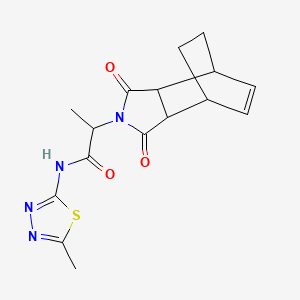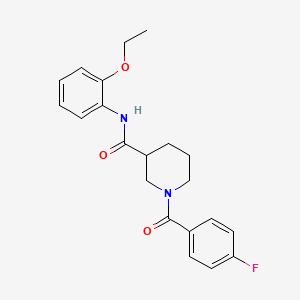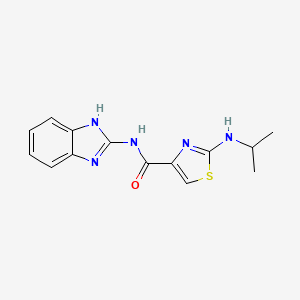![molecular formula C24H27N3O2 B4517429 1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-4-phenylbutan-1-one](/img/structure/B4517429.png)
1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-4-phenylbutan-1-one
Übersicht
Beschreibung
1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-4-phenylbutan-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a phenylbutanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-4-phenylbutan-1-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the phenylbutanone moiety via a Friedel-Crafts acylation reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-4-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the phenylbutanone structure can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alkyl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-4-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The phenylbutanone structure can contribute to the compound’s overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-4-phenylbutan-1-one: shares similarities with other indole derivatives, such as:
Uniqueness:
- The unique combination of the indole, piperazine, and phenylbutanone moieties in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
1-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-25-21-12-6-5-11-20(21)18-22(25)24(29)27-16-14-26(15-17-27)23(28)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12,18H,7,10,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXBHOPKUCQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B4517350.png)
![3-methyl-6-phenyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4517355.png)



![4-[6-(1-piperidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4517391.png)
![N-benzyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide](/img/structure/B4517398.png)
![N-[3-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B4517403.png)

![methyl [3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B4517406.png)
![N-[4-(acetylamino)phenyl]-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4517414.png)
![5-oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4517415.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-propylglycinamide](/img/structure/B4517435.png)
![N-[3-(aminocarbonyl)-2-methylphenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4517445.png)
